2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and is known for its reactivity and versatility in chemical synthesis .
Vorbereitungsmethoden
The synthesis of 2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-furoic acid with appropriate amines under microwave-assisted conditions. This method utilizes coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the amide bond . The reaction conditions typically involve mild temperatures and short reaction times, resulting in good yields of the desired product .
Analyse Chemischer Reaktionen
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include NBS/AIBN for bromination, triethyl phosphite for phosphonation, and NaH in THF for deprotection . Major products formed from these reactions include brominated intermediates, phosphonates, and desilylated compounds .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, furan derivatives, including 2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide, have shown promising antibacterial, antifungal, and antiviral activities . They are also investigated for their potential as anti-inflammatory, analgesic, and anticancer agents . In industrial applications, furan derivatives are used as intermediates in the synthesis of various bioactive compounds and materials .
Wirkmechanismus
The mechanism of action of 2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The furan ring in the compound is known to interact with enzymes and receptors, leading to various biological effects . For example, furan derivatives have been shown to inhibit bacterial enzymes, disrupt fungal cell membranes, and interfere with viral replication . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide can be compared with other similar compounds, such as N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide and 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino) derivatives . These compounds also contain furan rings and exhibit similar biological activities, such as antibacterial and antifungal properties .
Eigenschaften
Molekularformel |
C11H16N2O3 |
---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)10(12)11(15)13-6-8(14)9-4-3-5-16-9/h3-5,7,10H,6,12H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
LQFRCPUJSBZZOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)C1=CC=CO1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.